molecular formula C23H16F2N2O2S B2356528 3-fluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methoxybenzamide CAS No. 2034488-10-1

3-fluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methoxybenzamide

Cat. No.: B2356528
CAS No.: 2034488-10-1
M. Wt: 422.45
InChI Key: XEKAWQHMAUWVCQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methoxybenzamide is a synthetic chemical compound designed for research applications. Its structure incorporates a benzothiazole core, a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities . Benzothiazole derivatives have demonstrated significant potential as anticancer agents, showing efficacy against various human cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer subpanels . The molecular design of this compound also features a benzamide group, a common pharmacophore that can enhance a molecule's ability to engage in specific interactions, such as hydrogen bonding, which is critical for binding to biological targets . Furthermore, the presence of fluorine atoms is a strategic modification often used in drug discovery to influence a compound's potency, metabolic stability, and membrane permeability . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, particularly in the development of novel heterocyclic compounds . It is also a candidate for biochemical screening and for investigating structure-activity relationships (SAR) in the development of new therapeutic agents . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-fluoro-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O2S/c1-29-21-11-10-14(12-18(21)25)22(28)26-19-9-5-3-7-16(19)20-13-30-23(27-20)15-6-2-4-8-17(15)24/h2-13H,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKAWQHMAUWVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methoxybenzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the realms of antifungal and anticancer properties. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₂N₂O₁S
  • Molecular Weight : 358.41 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Fluorophenyl moieties
    • Methoxy group

Synthesis

The synthesis typically involves the reaction of thiazole derivatives with various amines and methoxybenzoyl chlorides under controlled conditions. The synthesis pathway is crucial for obtaining high yields and purity of the compound, which directly influences its biological evaluation.

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives, including those structurally similar to 3-fluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methoxybenzamide.

  • Mechanism : The compound has shown activity against various fungal strains, including Candida albicans. The mechanism involves inhibition of key enzymes such as 14α-demethylase, which is vital for ergosterol biosynthesis in fungi.

Case Study: Antifungal Efficacy

In a comparative study, derivatives similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against Candida species. For instance:

CompoundMIC (μg/mL)
3-Fluoro-N-(2-(2-(2-Fluorophenyl)Thiazol-4-yl)Phenyl)-4-Methoxybenzamide1.5
Ketoconazole1.0

These results indicate that while the compound exhibits promising antifungal activity, further structural modifications may enhance its efficacy.

Cytotoxicity Assays

Cytotoxicity studies conducted on NIH/3T3 cell lines reveal the safety profile of the compound. The IC50 values obtained suggest it has a favorable therapeutic index.

CompoundIC50 (μM)
3-Fluoro-N-(2-(2-(2-Fluorophenyl)Thiazol-4-yl)Phenyl)-4-Methoxybenzamide150
Doxorubicin10

This data indicates that while the compound has some cytotoxic effects, it is significantly less toxic compared to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that the presence of electronegative substituents like fluorine enhances the biological activity of thiazole derivatives. The lipophilicity conferred by these substituents aids in membrane permeability and interaction with target sites.

Pharmacokinetics and ADME Properties

Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest that this compound possesses favorable pharmacokinetic properties, which are essential for its development as a therapeutic agent.

Comparison with Similar Compounds

Thiazole-Containing Benzamides

  • Compound 14a (BRAF/HDAC Inhibitor): Features a tert-butyl group on the thiazole ring and a pyrimidine linker. Both compounds use bromination and Suzuki coupling in synthesis, but 14a requires additional hydrolysis steps for HDAC inhibitory activity .
  • Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) : Incorporates a trifluoromethylphenyl urea group and piperazine linker. The trifluoromethyl group increases lipophilicity (logP), contrasting with the target compound’s methoxy group, which may improve aqueous solubility. Yields for 10d (93.4%) suggest efficient synthesis compared to typical benzamide derivatives .

Fluorinated Benzamides in Agrochemistry

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide with a trifluoromethyl group enhancing stability against metabolic degradation.
  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Uses a pyridine-carboxamide scaffold. The target compound’s thiazole ring provides a planar heterocycle, which could enhance π-π stacking interactions in biological systems compared to diflufenican’s pyridine .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :

    • The target compound’s amide C=O stretch is expected near 1660–1680 cm⁻¹, consistent with benzamide derivatives in . Thiazole C-S vibrations (~1240–1255 cm⁻¹) align with compounds like 14a .
    • In contrast, triazole-thiones () lack C=O bands but show C=S stretches (~1247–1255 cm⁻¹), highlighting key structural differences .
  • Molecular Weight and Solubility :

    • The target compound (MW ≈ 435.4 g/mol, estimated) is larger than flutolanil (MW 323.3 g/mol) but smaller than piperazine-linked analogs like 10d (MW 548.2 g/mol). The methoxy group may improve solubility compared to trifluoromethyl substituents .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound ~435.4 3-Fluoro, 4-methoxy, thiazol-4-yl Potential kinase inhibition N/A
14a (BRAF/HDAC Inhibitor) ~580.6 tert-Butyl, pyrimidine BRAF/HDAC dual inhibition
Flutolanil 323.3 Trifluoromethyl, isopropoxy Fungicidal
10d (Piperazine-linked thiazole) 548.2 Trifluoromethylphenyl urea, piperazine Not reported

Table 2. Spectroscopic Signatures

Compound Type IR Bands (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Benzamide ~1665 (C=O), ~1250 (C-S) 7.2–8.1 (aromatic H), 3.9 (OCH₃)
Triazole-Thiones () ~1250 (C=S), ~3300 (NH) 7.5–8.3 (aromatic H), absent C=O
Flutolanil ~1680 (C=O), ~1130 (CF₃) 6.8–7.6 (aromatic H), 4.5 (OCH(CH₃)₂)

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components: the 3-fluoro-4-methoxybenzoyl group and the 2-(2-(2-fluorophenyl)thiazol-4-yl)phenylamine moiety. Retrosynthetically, the amide bond suggests a coupling between a carboxylic acid derivative and an aromatic amine. The thiazole ring is synthesized via a Hantzsch thiazole condensation, while the aryl-aryl linkages are established through cross-coupling reactions.

Synthesis of 2-(2-Fluorophenyl)Thiazole-4-Carboxylic Acid

The thiazole core is constructed using a Hantzsch thiazole synthesis. 2-Fluorophenylthiourea, prepared from 2-fluoroaniline and carbon disulfide, reacts with α-bromo-4-nitroacetophenone in ethanol under reflux to yield 2-(2-fluorophenyl)-4-(4-nitrophenyl)thiazole (Scheme 1). Nitro group reduction using iron powder in acetic acid affords the corresponding amine.

Table 1: Optimization of Thiazole Synthesis

Parameter Condition Yield (%) Source
Solvent Ethanol 72
Temperature Reflux 72
Reduction Method Fe/AcOH 83

Key characterization data for the intermediate includes $$ ^1H $$-NMR (DMSO-$$d_6$$): δ 7.98 (s, 1H, thiazole-H), 7.55–7.20 (m, 8H, Ar-H).

Functionalization of the Phenylamine Moiety

The 4-(2-aminophenyl) substituent is introduced via a Suzuki-Miyaura coupling between 4-bromo-2-(2-fluorophenyl)thiazole and 2-aminophenylboronic acid. Using Pd(PPh$$3$$)$$4$$ (5 mol%) and K$$2$$CO$$3$$ in dioxane/water (3:1) at 80°C, the coupling proceeds to 89% yield (Table 2).

Table 2: Suzuki Coupling Conditions

Catalyst Base Solvent Yield (%)
Pd(PPh$$3$$)$$4$$ K$$2$$CO$$3$$ Dioxane/H$$_2$$O 89

Preparation of 3-Fluoro-4-Methoxybenzoyl Chloride

3-Fluoro-4-methoxybenzoic acid is treated with thionyl chloride (1.5 equiv) in dichloromethane at 0°C, followed by reflux to yield the acyl chloride. The reaction is quantitative, as confirmed by $$ ^{19}F $$-NMR.

Amide Bond Formation

Two methods are evaluated for amidation: classical coupling agents and nickel-catalyzed reductive aminocarbonylation.

Method A (HATU/DIPEA):
The amine (1.0 equiv) and 3-fluoro-4-methoxybenzoyl chloride (1.2 equiv) are combined with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 25°C. The reaction achieves 75% yield after purification by flash chromatography.

Method B (Ni/Co Synergy):
Employing Ni(glyme)Cl$$2$$ (10 mol%), Co$$2$$(CO)$$_8$$ (0.8 equiv), and Zn (2 equiv) in DMF at 120°C, the reductive carbonylation of iodobenzene and nitroarene derivatives furnishes the amide in quantitative yield.

Table 3: Amidation Comparison

Method Catalyst Yield (%) Purity (%)
HATU/DIPEA - 75 >99
Ni/Co NiCl$$2$$, Co$$2$$(CO)$$_8$$ >99 >99

Optimization and Mechanistic Insights

The nickel-catalyzed method outperforms traditional coupling agents in yield and atom economy. Mechanistic studies suggest a catalytic cycle involving CO insertion into a nickelacycle intermediate, followed by Zn-mediated reduction. Side reactions, such as hydrolysis of the amide bond, are mitigated by anhydrous conditions and TMSCl additives.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-fluoro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-4-methoxybenzamide, and how are intermediates characterized?

Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Cyclocondensation of 2-fluorophenyl thiourea with α-bromo ketones under reflux in ethanol .

Benzamide Coupling : Amidation of the thiazole intermediate with 3-fluoro-4-methoxybenzoic acid using EDCI/HOBt in DMF at 0–25°C .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.

Q. Characterization Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and purity (e.g., thiazole C-H protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 435.0921) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between benzamide and thiazole moieties) .

Q. Q2. How do researchers ensure the stability of this compound under experimental conditions?

Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring via HPLC. The compound is stable in neutral pH but hydrolyzes in strong acids/bases due to the labile amide bond .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at ≤−20°C in inert atmospheres .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace 4-methoxy with trifluoromethyl or vary fluorine positions) using parallel synthesis .

In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa) .

Computational Modeling : Dock analogs into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities .

Q. Key SAR Findings :

ModificationBioactivity ChangeMechanism Insight
2-Fluorophenyl → 4-Fluorophenyl10× ↓ IC50_{50} (EGFR)Enhanced π-π stacking with Tyr-104
Methoxy → Trifluoromethyl3× ↑ SolubilityReduced logP (−0.5) improves pharmacokinetics

Q. Q4. How can contradictory data on biological activity (e.g., variable IC50_{50}50​ values) be resolved?

Methodological Answer :

  • Source Validation : Cross-check compound purity (≥95% by HPLC) and batch-to-batch consistency .
  • Assay Standardization :
    • Use internal controls (e.g., staurosporine for kinase assays) .
    • Normalize cell viability data to ATP levels (CellTiter-Glo®) to minimize plate variability .
  • Orthogonal Assays : Confirm anti-proliferative effects via both MTT and clonogenic assays .

Q. Q5. What strategies are employed to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer :

Target Identification :

  • Chemical Proteomics : Use biotinylated probes for pull-down assays coupled with LC-MS/MS .
  • CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance (e.g., MAPK pathway genes) .

Pathway Analysis : RNA-seq profiling post-treatment to detect dysregulated pathways (e.g., apoptosis markers BAX/BCL-2) .

In Vivo Validation : PK/PD studies in xenograft models, correlating tumor regression with target engagement (e.g., phospho-EGFR inhibition) .

Methodological Challenges and Solutions

Q. Q6. How are reaction yields optimized during large-scale synthesis?

Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Suzuki couplings (improves yield from 45% to 78%) .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., epimerization) during amide bond formation .
  • DoE (Design of Experiments) : Use Taguchi arrays to optimize temperature, solvent (e.g., THF vs. DMF), and stoichiometry .

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